molecular formula C26H44NNaO7S B10782748 Tauro-omega-muricholic acid sodium

Tauro-omega-muricholic acid sodium

Cat. No.: B10782748
M. Wt: 537.7 g/mol
InChI Key: NYXROOLWUZIWRB-JTNLMKNRSA-M
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Description

Tauro-omega-muricholic acid sodium is a useful research compound. Its molecular formula is C26H44NNaO7S and its molecular weight is 537.7 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tauro-omega-muricholic acid sodium involves the conjugation of omega-muricholic acid with taurine. This process typically requires the activation of the carboxyl group of omega-muricholic acid, followed by its reaction with taurine in the presence of a coupling agent. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tauro-omega-muricholic acid sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols .

Scientific Research Applications

Tauro-omega-muricholic acid sodium has a wide range of scientific research applications:

    Chemistry: It is used as a standard in analytical chemistry for the study of bile acids and their derivatives.

    Biology: The compound is studied for its role in bile acid metabolism and its effects on liver function.

    Medicine: Research has shown its potential in treating liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and cholestasis.

    Industry:

Mechanism of Action

Tauro-omega-muricholic acid sodium exerts its effects primarily through its interaction with bile acid receptors such as FXR (farnesoid X receptor) and TGR5 (G-protein-coupled bile acid receptor). These receptors play a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. By binding to these receptors, this compound modulates various signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tauro-alpha-muricholic acid
  • Tauro-beta-muricholic acid
  • Tauro-gamma-muricholic acid

Uniqueness

Tauro-omega-muricholic acid sodium is unique due to its specific structure and the presence of a taurine conjugation. This structural uniqueness allows it to interact differently with bile acid receptors compared to other similar compounds. Its specific role in bile acid metabolism and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C26H44NNaO7S

Molecular Weight

537.7 g/mol

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24-,25-,26-;/m1./s1

InChI Key

NYXROOLWUZIWRB-JTNLMKNRSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]

Origin of Product

United States

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